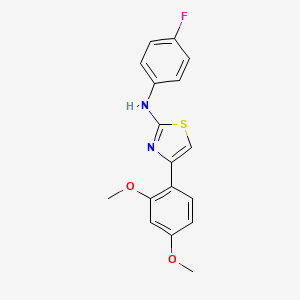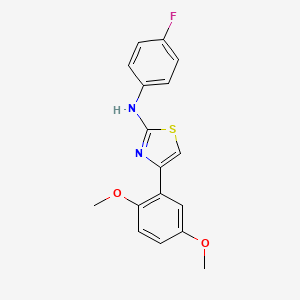![molecular formula C18H19NO2 B7644003 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone, also known as L-741,626, is a synthetic compound that belongs to the class of isoquinolines. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by the D1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of acetylcholine in the striatum, which is a brain region involved in motor control. It has also been found to inhibit the release of glutamate in the prefrontal cortex, which is a brain region involved in cognitive functions such as working memory and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, the main limitation of using this compound is its potential off-target effects. It has been found to bind to other receptors such as the serotonin 5-HT2A receptor and the sigma-1 receptor, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone. One direction is to study its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to develop more selective and potent antagonists of the dopamine D1 receptor that can be used in both basic and clinical research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential off-target effects should be taken into consideration when interpreting the results. There are several future directions for the study of this compound, which may lead to the development of new therapeutic strategies for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone involves several steps. The first step involves the reaction of 4-(methoxymethyl)benzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride to yield 3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanol. The second step involves the oxidation of the alcohol to yield the final product, this compound.
Applications De Recherche Scientifique
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D1 receptor. This makes it a valuable tool for studying the role of the D1 receptor in various physiological and pathological processes.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-13-14-6-8-16(9-7-14)18(20)19-11-10-15-4-2-3-5-17(15)12-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQKZLRJSLWNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)

![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

